molecular formula C23H22N4O4 B3565990 3,4,5-trimethoxy-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide

3,4,5-trimethoxy-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide

Cat. No.: B3565990
M. Wt: 418.4 g/mol
InChI Key: JPIPBFCVIUTVJN-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide is a complex organic compound with a molecular formula of C23H22N4O4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide typically involves multiple steps, starting with the preparation of the trimethoxyphenyl and benzotriazole intermediates. The trimethoxyphenyl group can be synthesized from 3,4,5-trimethoxybenzaldehyde, which is obtained through the methylation of gallic acid . The benzotriazole moiety is synthesized via the cyclization of o-phenylenediamine with nitrous acid . The final step involves the coupling of these intermediates under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4,5-Trimethoxy-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit tubulin polymerization, affecting cell division and exhibiting anti-cancer properties. The benzotriazole moiety interacts with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-Trimethoxy-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide is unique due to its combination of the trimethoxyphenyl and benzotriazole moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3,4,5-trimethoxy-N-(6-methyl-2-phenylbenzotriazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-14-10-18-19(26-27(25-18)16-8-6-5-7-9-16)13-17(14)24-23(28)15-11-20(29-2)22(31-4)21(12-15)30-3/h5-13H,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIPBFCVIUTVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,5-trimethoxy-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide
Reactant of Route 2
3,4,5-trimethoxy-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide
Reactant of Route 3
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3,4,5-trimethoxy-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide
Reactant of Route 4
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3,4,5-trimethoxy-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide
Reactant of Route 5
3,4,5-trimethoxy-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide
Reactant of Route 6
3,4,5-trimethoxy-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide

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